molecular formula C18H18N2O3 B14161839 2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide CAS No. 569636-23-3

2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B14161839
CAS No.: 569636-23-3
M. Wt: 310.3 g/mol
InChI Key: BPUBYMOISIDPQJ-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a nitro group and a tetrahydronaphthalenyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond with 1,2,3,4-tetrahydronaphthalen-1-amine under appropriate conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitroaniline: Shares the nitro and methyl groups but lacks the tetrahydronaphthalenyl moiety.

    1,2,3,4-tetrahydroisoquinoline: Contains a similar tetrahydronaphthalenyl structure but differs in the functional groups attached.

Uniqueness

2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to its combination of a nitrobenzamide core with a tetrahydronaphthalenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

569636-23-3

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-methyl-3-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C18H18N2O3/c1-12-14(9-5-11-17(12)20(22)23)18(21)19-16-10-4-7-13-6-2-3-8-15(13)16/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3,(H,19,21)

InChI Key

BPUBYMOISIDPQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCC3=CC=CC=C23

solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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